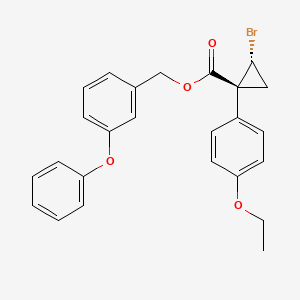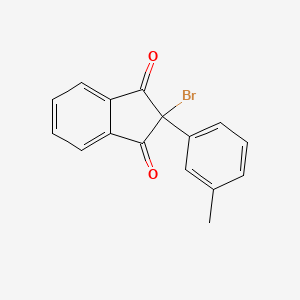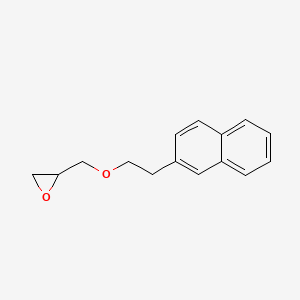
((2-(2-Naphthalenyl)ethoxy)methyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2-(2-Naphthalenyl)ethoxy)methyl)oxirane: is an organic compound with the molecular formula C15H16O2 It is characterized by the presence of an oxirane ring (epoxide) attached to a naphthalene moiety through an ethoxy methyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((2-(2-Naphthalenyl)ethoxy)methyl)oxirane typically involves the reaction of 2-naphthol with an appropriate epoxide precursor. One common method includes the alkylation of 2-naphthol with 2-chloroethanol to form 2-(2-naphthalenyl)ethanol, which is then converted to this compound through epoxidation using reagents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings to ensure high-quality product .
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols, alcohols
Major Products:
- Oxidized naphthalene derivatives
- Diols from reduction
- Substituted naphthalene derivatives from nucleophilic substitution
Aplicaciones Científicas De Investigación
Chemistry: ((2-(2-Naphthalenyl)ethoxy)methyl)oxirane is used as a building block in organic synthesis, particularly in the preparation of complex polycyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new drugs due to its ability to interact with various biological targets .
Industry: Industrially, this compound is used in the production of specialty polymers and resins. Its unique structural properties make it suitable for creating materials with specific mechanical and chemical characteristics.
Mecanismo De Acción
The mechanism of action of ((2-(2-Naphthalenyl)ethoxy)methyl)oxirane involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound a potential candidate for drug development.
Comparación Con Compuestos Similares
- 2-[(2-Ethoxy-1-naphthalenyl)methyl]oxirane
- 2-[(2-Naphthyloxy)methyl]oxirane
Comparison: ((2-(2-Naphthalenyl)ethoxy)methyl)oxirane is unique due to its specific ethoxy methyl linkage to the naphthalene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the oxirane ring also provides additional sites for chemical modification, making it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
87607-32-7 |
|---|---|
Fórmula molecular |
C15H16O2 |
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
2-(2-naphthalen-2-ylethoxymethyl)oxirane |
InChI |
InChI=1S/C15H16O2/c1-2-4-14-9-12(5-6-13(14)3-1)7-8-16-10-15-11-17-15/h1-6,9,15H,7-8,10-11H2 |
Clave InChI |
YWANCGDDTYTIGS-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)COCCC2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


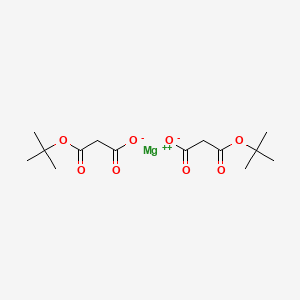

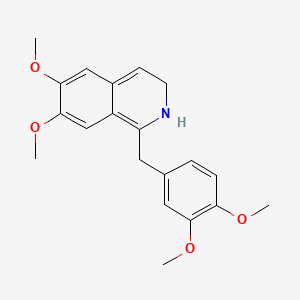
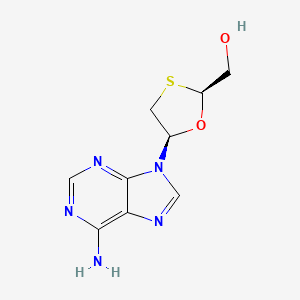
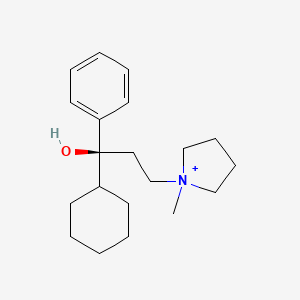
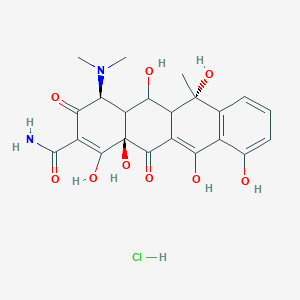
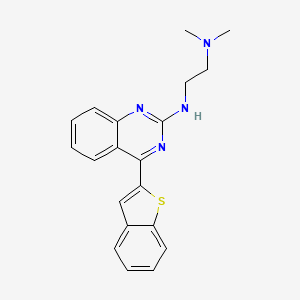
![2-cyclobutyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15196021.png)
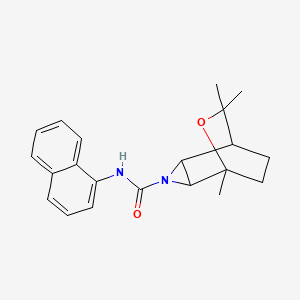
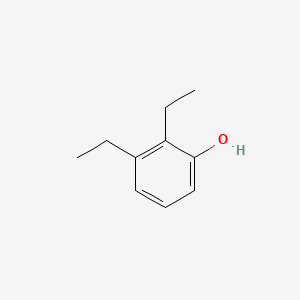
![2-(2-Diethylaminoethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B15196057.png)
